

Sulfo-Cy5 Amine for Single-Molecule Imaging: Application Notes and Protocols

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Compound of Interest

Compound Name: Sulfo-Cy5 amine

Cat. No.: B12373184

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Introduction

Sulfo-Cy5 amine is a water-soluble, far-red fluorescent dye that has emerged as a powerful tool for single-molecule imaging applications.^{[1][2]} Its exceptional photostability, high quantum yield, and bright fluorescence make it an ideal candidate for visualizing individual biomolecules and their dynamic interactions.^[1] The presence of sulfonate groups enhances its water solubility, making it particularly suitable for labeling proteins and other biomolecules in aqueous environments without the need for organic co-solvents.^{[1][2]} The primary amine group allows for covalent conjugation to biomolecules, such as proteins, through their carboxyl groups. This document provides detailed application notes and experimental protocols for the use of **Sulfo-Cy5 amine** in single-molecule imaging techniques, including single-particle tracking (SPT) and stochastic optical reconstruction microscopy (STORM).

Key Features and Applications

Sulfo-Cy5 amine offers several advantages for single-molecule imaging:

- **High Photostability:** Enables long-term observation of single molecules before photobleaching, which is crucial for tracking slow biological processes.
- **Bright Fluorescence:** The high extinction coefficient and quantum yield of the Cy5 core structure result in a high photon output, leading to improved signal-to-noise ratios and

localization precision in super-resolution microscopy.

- **Water Solubility:** The sulfonate groups render the dye highly soluble in aqueous buffers, simplifying labeling procedures and minimizing non-specific binding to cellular membranes.
- **Versatile Conjugation:** The primary amine handle allows for straightforward covalent attachment to carboxyl groups on target biomolecules using standard EDC/NHS chemistry.
- **Far-Red Emission:** Emission in the far-red region of the spectrum minimizes autofluorescence from cellular components, enhancing image contrast.

These properties make **Sulfo-Cy5 amine** a versatile probe for a range of single-molecule applications, including:

- **Single-Particle Tracking (SPT):** Tracking the movement of individual proteins or other molecules in living cells to study their diffusion dynamics, interactions, and localization.
- **Stochastic Optical Reconstruction Microscopy (STORM):** A super-resolution imaging technique that relies on the photoswitching of individual fluorophores to reconstruct images with sub-diffraction-limit resolution. Cy5 and its derivatives are well-suited for STORM due to their ability to blink in the presence of specific imaging buffers.
- **Single-Molecule Förster Resonance Energy Transfer (smFRET):** As an acceptor fluorophore in smFRET experiments to measure intramolecular distances and conformational changes in biomolecules.

Quantitative Photophysical Properties

The photophysical parameters of cyanine dyes like Sulfo-Cy5 are crucial for the design and interpretation of single-molecule experiments. The following table summarizes key quantitative data for Cy5 and its close analog, Alexa Fluor 647, which can be used as a reference for **Sulfo-Cy5 amine** in single-molecule applications.

Parameter	Cy5	Alexa Fluor 647	Reference Imaging Conditions
Excitation Maximum (nm)	~649	~650	Aqueous Buffer
Emission Maximum (nm)	~670	~665	Aqueous Buffer
Quantum Yield	~0.2	~0.33	Aqueous Buffer
Molar Extinction Coefficient ($M^{-1}cm^{-1}$)	~250,000	~270,000	Aqueous Buffer
Fluorescence Lifetime (ns)	~1.0	~1.0	Aqueous Buffer
Typical Photon Count per Switching Event (STORM)	4254 - 5873	3823 - 5202	Thiol-containing STORM buffer
On-Time (ms) in STORM	Varies with buffer and laser power	Varies with buffer and laser power	Thiol-containing STORM buffer
Off-Time (s) in STORM	Varies with buffer and laser power	Varies with buffer and laser power	Thiol-containing STORM buffer
Duty Cycle (STORM)	Low (favorable for STORM)	Low (favorable for STORM)	Thiol-containing STORM buffer

Table 1: Photophysical properties of Cy5 and Alexa Fluor 647. Data for **Sulfo-Cy5 amine** is expected to be similar.

Experimental Protocols

Protocol 1: Labeling of Proteins with Sulfo-Cy5 Amine via EDC/NHS Chemistry

This protocol describes the covalent conjugation of **Sulfo-Cy5 amine** to carboxyl groups on a target protein using a two-step reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).

Materials:

- Protein of interest (in a carboxyl- and amine-free buffer, e.g., MES or HEPES)
- **Sulfo-Cy5 amine**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting column (e.g., Sephadex G-25)
- Anhydrous DMSO

Procedure:

- Protein Preparation:
 - Dissolve the protein of interest in Activation Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain any primary amines or carboxylates.
- Activation of Protein Carboxyl Groups:
 - Equilibrate EDC and Sulfo-NHS to room temperature.
 - Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in anhydrous DMSO or Activation Buffer immediately before use.
 - Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.
 - Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

- Removal of Excess Activation Reagents:
 - Equilibrate a desalting column with Coupling Buffer.
 - Apply the reaction mixture to the desalting column to remove excess EDC and Sulfo-NHS. Collect the protein-containing fractions.
- Conjugation with **Sulfo-Cy5 Amine**:
 - Prepare a stock solution of **Sulfo-Cy5 amine** in anhydrous DMSO (e.g., 10 mg/mL).
 - Add a 10- to 20-fold molar excess of **Sulfo-Cy5 amine** to the activated protein solution.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.
- Quenching of Unreacted Dye:
 - Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 1 hour at room temperature to quench any unreacted Sulfo-NHS esters on the protein and any remaining reactive dye.
- Purification of the Labeled Protein:
 - Remove unconjugated **Sulfo-Cy5 amine** by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
 - For higher purity, size-exclusion or ion-exchange chromatography can be performed.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~649 nm (for Sulfo-Cy5).

DOT Diagram for Protein Labeling Workflow:



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Protein Labeling Workflow

Protocol 2: Single-Particle Tracking (SPT) in Live Cells

This protocol provides a general framework for performing SPT of **Sulfo-Cy5 amine**-labeled proteins on the surface of living cells.

Materials:

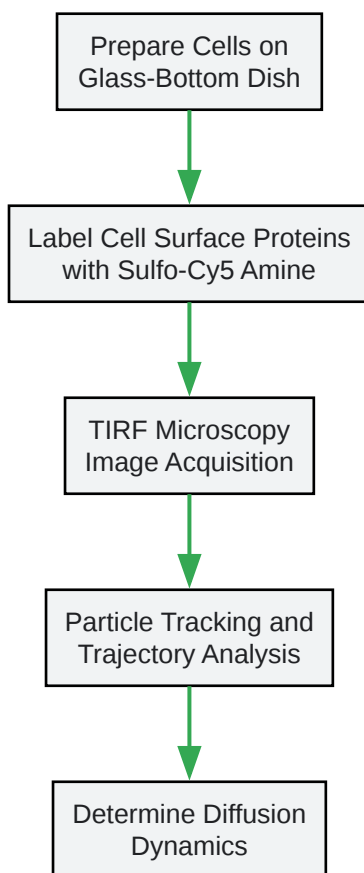
- Live cells expressing the protein of interest with an extracellular domain containing accessible carboxyl groups.
- **Sulfo-Cy5 amine**-labeled protein (from Protocol 1, if labeling a purified ligand) or direct labeling of cell surface proteins.
- Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES).
- Total Internal Reflection Fluorescence (TIRF) microscope equipped with a ~640 nm laser and an EMCCD or sCMOS camera.

Procedure:

- Cell Preparation:
 - Plate cells on glass-bottom dishes suitable for TIRF microscopy 24-48 hours prior to imaging.
 - Ensure cells are at an appropriate confluency (e.g., 50-70%) for imaging individual cells.
- Labeling of Cell Surface Proteins:

- If using a labeled ligand, incubate the cells with a low concentration (pM to nM range) of the **Sulfo-Cy5 amine**-labeled protein in imaging medium for a duration sufficient to achieve sparse labeling.
- If directly labeling cell surface proteins, follow a modified version of Protocol 1, ensuring all steps are performed in physiologically compatible buffers and at appropriate temperatures to maintain cell viability.
- Imaging Setup:
 - Mount the dish on the TIRF microscope.
 - Set the laser power to a low level to minimize phototoxicity and photobleaching.
 - Adjust the TIRF angle to achieve optimal signal-to-noise for molecules at the cell surface.
 - Set the camera acquisition parameters (e.g., exposure time of 10-50 ms) to capture the desired temporal resolution of molecular motion.
- Data Acquisition:
 - Acquire a time-lapse series of images (typically thousands of frames) to capture the trajectories of individual fluorescent spots.
- Data Analysis:
 - Use appropriate SPT software to detect and localize individual particles in each frame and link them into trajectories.
 - Analyze the trajectories to calculate parameters such as mean squared displacement (MSD), diffusion coefficients, and confinement ratios.

DOT Diagram for Single-Particle Tracking Workflow:



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Single-Particle Tracking Workflow

Protocol 3: Stochastic Optical Reconstruction Microscopy (STORM)

This protocol outlines the steps for performing dSTORM (direct STORM) imaging of fixed cells labeled with **Sulfo-Cy5 amine**.

Materials:

- Fixed cells labeled with **Sulfo-Cy5 amine** (e.g., via immunofluorescence).
- STORM imaging buffer:
 - Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl.
 - Buffer B: Buffer A with 10% (w/v) glucose.

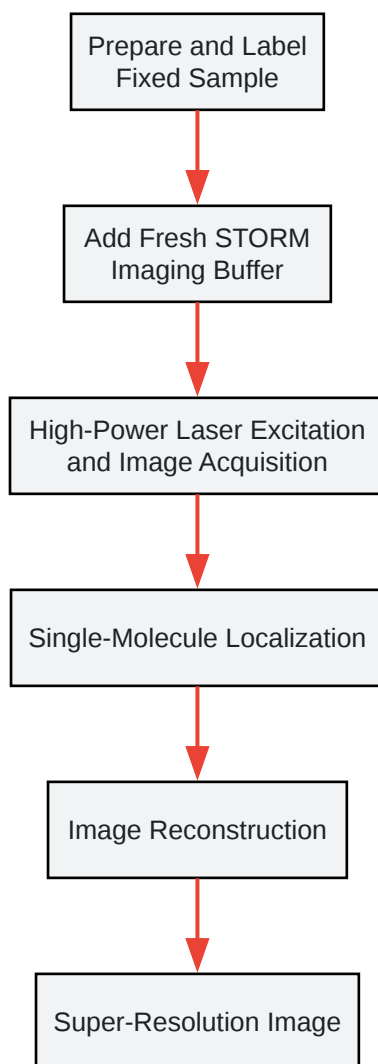
- GLOX solution: 14 mg glucose oxidase and 50 μ L catalase in 200 μ L Buffer A.
- Thiol: 1 M β -mercaptoethanol (BME) or mercaptoethylamine (MEA).
- STORM-capable microscope with high-power \sim 640 nm and \sim 405 nm lasers.

Procedure:

- Sample Preparation:
 - Prepare and fix cells on coverslips.
 - Perform immunolabeling using a primary antibody against the target protein and a secondary antibody conjugated to **Sulfo-Cy5 amine** (or a dye with similar properties).
 - Mount the coverslip on a microscope slide with a small amount of STORM imaging buffer.
- STORM Imaging Buffer Preparation (prepare fresh):
 - For a final volume of 700 μ L, mix:
 - 623 μ L of Buffer B
 - 70 μ L of 1 M MEA (or 7 μ L of BME)
 - 7 μ L of GLOX solution
 - The buffer should be used within a few hours.
- Imaging:
 - Place the sample on the microscope.
 - Illuminate the sample with the 640 nm laser at high power to induce photoswitching of the **Sulfo-Cy5 amine** molecules into a dark state.
 - Use the 405 nm laser at a low, continuous power to reactivate a sparse subset of fluorophores back to the fluorescent state in each frame.

- Acquire a long series of images (typically 10,000-100,000 frames) with short exposure times (e.g., 10-30 ms).
- Data Analysis:
 - Process the raw image data with STORM analysis software to:
 - Localize the centroid of each individual blinking event with high precision.
 - Reconstruct a super-resolution image from the accumulated localizations.

DOT Diagram for STORM Imaging Workflow:



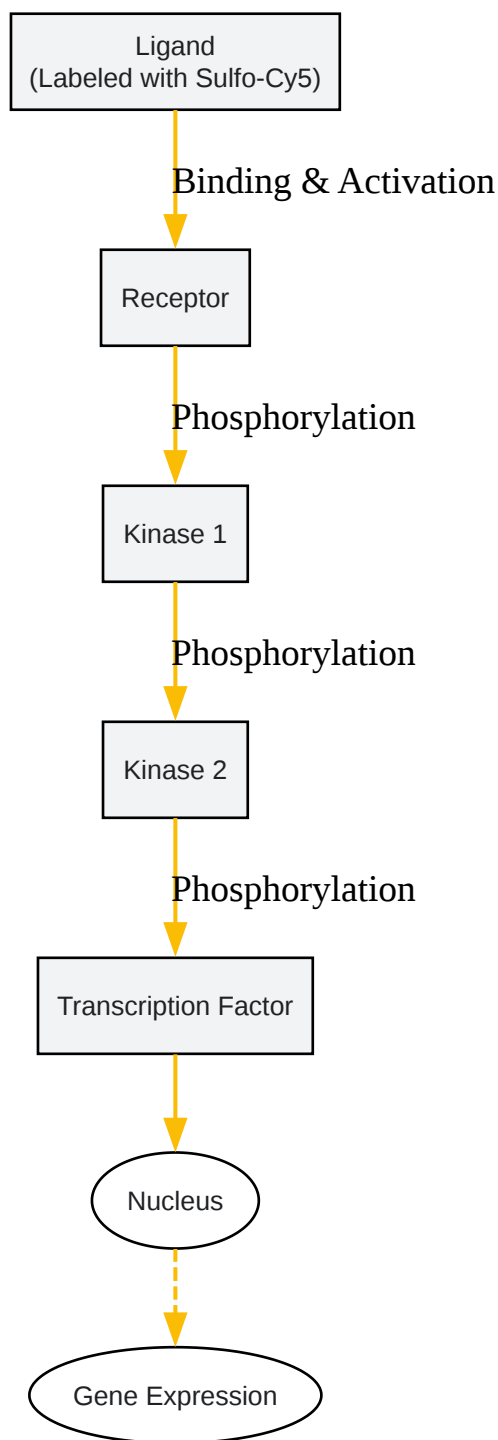
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STORM Imaging Workflow

Signaling Pathway Visualization

The following is an example of how Graphviz can be used to visualize a generic signaling pathway that could be studied using single-molecule imaging with **Sulfo-Cy5 amine**.

DOT Diagram for a Generic Kinase Cascade:



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Generic Kinase Signaling Pathway

Conclusion

Sulfo-Cy5 amine is a highly effective and versatile fluorescent probe for single-molecule imaging. Its excellent photophysical properties and water solubility make it a valuable tool for researchers in various fields, including cell biology, biophysics, and drug discovery. The protocols and data presented in this document provide a comprehensive guide for the successful application of **Sulfo-Cy5 amine** in single-particle tracking and STORM experiments. With careful experimental design and data analysis, **Sulfo-Cy5 amine** can provide unprecedented insights into the dynamics and organization of biomolecules at the single-molecule level.

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References

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